Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate
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Overview
Description
Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate is an organic compound that features a biphenyl core with four carboxylate groups attached at the 3, 3’, 4, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . This reaction is carried out under reflux conditions in a suitable solvent such as dioxane.
Industrial Production Methods: Industrial production of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate may involve large-scale Suzuki–Miyaura cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated biphenyls, nitro-biphenyls, and other substituted derivatives.
Scientific Research Applications
Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals .
Mechanism of Action
The mechanism of action of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Sodium [1,1’-biphenyl]-2,2’,3,3’-tetracarboxylate: A similar compound with carboxylate groups at different positions, exhibiting different reactivity and applications.
Uniqueness: Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H6Na4O8 |
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Molecular Weight |
418.17 g/mol |
IUPAC Name |
tetrasodium;4-(3,4-dicarboxylatophenyl)phthalate |
InChI |
InChI=1S/C16H10O8.4Na/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24;;;;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 |
InChI Key |
UANJAFZJPUOBAT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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